4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-24(16-17-6-4-3-5-7-17)29(26,27)21-14-8-18(9-15-21)22(25)23-19-10-12-20(28-2)13-11-19/h3-15H,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJHPPHLKYUHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzyl methyl sulfone in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or chloroform.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents such as hydrogen peroxide or chlorine.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide to form different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and methanol, as well as catalysts such as palladium on carbon and bases like triethylamine.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzyl and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the sulfamoyl group, aromatic rings, or heterocyclic scaffolds. Key examples include:
Structural Insights :
- Sulfamoyl Group Variations : Electron-withdrawing substituents (e.g., fluorophenyl in Compound 30) enhance PD-L1 binding , while heterocyclic groups (e.g., thiazol-2-yl in 3d) improve enzyme inhibition .
- Scaffold Differences : 1,3,4-Oxadiazoles (LMM5/LMM11) exhibit antifungal activity, whereas triazine derivatives (51–55) show thermal stability (melting points >250°C) .
Enzyme Inhibition
Anticancer and Antimicrobial Activity
Physicochemical Properties
Biological Activity
4-[Benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure with a benzamide backbone and a sulfamoyl group, which are known to influence its pharmacological properties. The molecular formula is C25H25N3O4S2, and it has a molecular weight of 495.6 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Benzamide Backbone : Contributes to the compound's stability and solubility.
- Sulfamoyl Group : Enhances binding affinity to biological targets.
- Methoxy Group : Increases lipophilicity, potentially improving cellular uptake.
Biological Activities
This compound exhibits several notable biological activities, including:
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate antimicrobial properties. The presence of the benzothiazole core in related compounds is associated with effective inhibition of various pathogens, including bacteria and fungi .
Anticancer Properties
Studies have shown that this compound can inhibit cancer cell proliferation. For instance, related sulfamoyl-benzamide derivatives were tested against several human cancer cell lines, revealing significant cytotoxic effects. Notably, compounds derived from this class have been shown to induce cell cycle arrest and inhibit tubulin polymerization, which are critical mechanisms in cancer therapy .
Enzyme Inhibition
The compound acts as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with IC50 values in the sub-micromolar range. This enzyme plays a role in purinergic signaling, making it a target for therapeutic intervention in various diseases .
The mechanism of action involves the interaction of the sulfamoyl group with specific amino acid residues in target proteins, leading to inhibition of enzymatic activity. The methoxy and benzyl groups enhance the binding affinity and selectivity towards these targets. This dual functionality as both an antimicrobial agent and a synthetic building block underscores its potential utility in drug development.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-benzyl-4-sulfamoyl-benzamide | C14H14N2O3S | Lacks methoxy group; simpler structure |
| 2-ethoxy-N-[4-sulfamoyl]benzamide | C20H20N4O4S | Contains ethoxy substituent; different biological activities |
| N-benzyl-4-[(4-methoxyphenyl)sulfamoyl]-N-methylbenzamide | C22H22N2O4S | Methylated amine; altered solubility properties |
This table illustrates variations among related compounds while highlighting the unique attributes of this compound.
Case Studies
- Anticancer Activity : A study evaluating sulfamoyl-benzamide derivatives found that certain compounds exhibited potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating IC50 values significantly lower than those of standard chemotherapeutics .
- Enzyme Inhibition : Research on h-NTPDases indicated that derivatives similar to this compound effectively inhibited enzyme activity, suggesting potential applications in treating conditions related to purinergic signaling dysregulation .
Q & A
Q. What are the optimal synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer: The synthesis typically involves sequential coupling of benzyl(methyl)sulfamoyl and 4-methoxyphenylbenzamide moieties. Key steps include:
- Sulfamoylation: Reacting benzyl(methyl)amine with sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfamoyl intermediate.
- Amide Coupling: Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfamoyl group to the benzamide core.
Optimization focuses on solvent selection (DMF vs. THF), temperature control, and catalyst screening (e.g., DMAP for improved yield). Scale-up considerations include transitioning from batch to flow reactors for better heat management .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structural integrity of the compound?
- Methodological Answer:
- 1H/13C NMR: Verify the presence of characteristic signals:
- Benzyl(methyl)sulfamoyl: δ 3.1–3.3 ppm (N–CH3), δ 4.5–4.7 ppm (CH2 of benzyl).
- 4-Methoxyphenyl: δ 3.8 ppm (OCH3), aromatic protons at δ 6.8–7.5 ppm.
- FT-IR: Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).
- HRMS: Validate molecular ion [M+H]+ with <2 ppm mass error. Cross-reference with simulated spectra using quantum chemistry tools (e.g., Gaussian) .
Q. What strategies mitigate solubility challenges in aqueous and organic solvents during in vitro assays?
- Methodological Answer:
- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) for biological assays.
- Micellar Encapsulation: Employ non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion.
- Salt Formation: Explore hydrochloride or sodium salts via acid/base titration to improve polar solvent compatibility .
Advanced Research Questions
Q. How do electronic and steric effects of the benzyl(methyl)sulfamoyl group influence bioactivity in enzyme inhibition studies?
- Methodological Answer:
- SAR Analysis: Compare inhibitory potency against analogs with bulkier substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., CF3).
- Computational Modeling: Perform docking studies (AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases or proteases). The benzyl group’s π-π stacking and methyl’s steric hindrance may modulate selectivity .
Q. What reaction mechanisms govern the hydrolytic stability of the sulfamoyl linkage under physiological pH?
- Methodological Answer:
- Kinetic Studies: Monitor degradation via HPLC at pH 7.4 (PBS buffer, 37°C).
- Isotopic Labeling: Use 18O-labeled water to trace hydrolysis pathways (acidic vs. basic cleavage).
- DFT Calculations: Map transition states to identify rate-limiting steps (e.g., nucleophilic attack on sulfur) .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Methodological Answer:
- Dose-Response Profiling: Establish EC50/IC50 curves across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Identification: Use LC-MS/MS to detect oxidative or conjugative metabolites that may alter activity.
- Off-Target Screening: Employ kinome-wide profiling or thermal shift assays to identify unintended targets .
Q. What advanced analytical methods validate crystallographic purity and polymorphic forms?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
